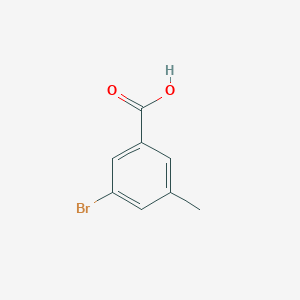

3-Bromo-5-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMVQDBDBUANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392432 | |

| Record name | 3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-13-5 | |

| Record name | 3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-METHYLBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-methylbenzoic Acid from 1-Bromo-3,5-dimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, starting from 1-bromo-3,5-dimethylbenzene. This document details the primary synthetic route via selective oxidation, discusses potential side reactions, and presents a viable alternative pathway. Experimental protocols, quantitative data, and mechanistic diagrams are included to support research and development activities.

Primary Synthesis Route: Selective Permanganate Oxidation

The most direct and commonly employed method for the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene is the selective oxidation of one of the methyl groups using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This reaction leverages the increased reactivity of the benzylic protons.

Reaction Principle and Selectivity

The oxidation of alkyl side chains on an aromatic ring is a well-established transformation.[1] The reaction proceeds via a free-radical mechanism, initiated by the abstraction of a hydrogen atom from the benzylic position.[2] In the case of 1-bromo-3,5-dimethylbenzene, which possesses two equivalent methyl groups, achieving mono-oxidation is a key challenge.

Selectivity is primarily controlled by the stoichiometry of the oxidizing agent. By using a controlled amount of potassium permanganate, the reaction can be directed to favor the formation of the mono-carboxylic acid. Over-oxidation to the di-carboxylic acid, 3-bromo-isophthalic acid, is a significant potential side reaction. The use of a pyridine and water solvent system at elevated temperatures facilitates the reaction.[3]

Experimental Protocol: Potassium Permanganate Oxidation

A detailed experimental procedure for the selective oxidation of 1-bromo-3,5-dimethylbenzene is outlined below.[3]

Reagents and Materials:

-

1-bromo-3,5-dimethylbenzene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

A solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in a mixture of pyridine and water is heated to 80°C.

-

Potassium permanganate (2.0 eq) is added portion-wise over a period of 45 minutes.

-

The reaction mixture is maintained at 80°C for an additional 1.5 hours after the addition is complete.

-

The hot solution is then filtered to remove the manganese dioxide (MnO₂) precipitate.

-

The filtrate is cooled and then acidified with concentrated hydrochloric acid.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the permanganate oxidation method.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-3,5-dimethylbenzene | [3] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3] |

| Molar Ratio (Substrate:KMnO₄) | 1 : 2 | [3] |

| Solvent | Pyridine / Water | [3] |

| Reaction Temperature | 80°C | [3] |

| Reaction Time | 2.25 hours | [3] |

| Yield | 29% | [3] |

| Purification Method | Column Chromatography | [3] |

| Product Appearance | White Solid | [3] |

Characterization Data:

| Analysis | Result | Reference |

| LC-MS (m/z) | 212.9, 215.0 [M+H]⁺ | [3] |

| ¹H NMR (400 MHz, MeOD) δ | 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [3] |

Experimental Workflow and Reaction Pathway

Caption: Experimental workflow for the synthesis of 3-bromo-5-methylbenzoic acid.

Caption: Reaction pathway showing the desired product and a potential side product.

Alternative Synthesis Route: Benzylic Bromination and Hydrolysis

An alternative two-step approach to synthesize 3-bromo-5-methylbenzoic acid involves the selective bromination of one of the methyl groups followed by hydrolysis of the resulting benzyl bromide.

Step 1: Benzylic Bromination with N-Bromosuccinimide (NBS)

Benzylic positions are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of the benzylic position in the presence of a radical initiator (e.g., AIBN or light).[4][5] This method avoids the electrophilic aromatic substitution that can occur with elemental bromine. The reaction would convert 1-bromo-3,5-dimethylbenzene to 1-bromo-3-(bromomethyl)-5-methylbenzene.

Step 2: Hydrolysis of the Benzyl Bromide

The resulting benzyl bromide can be hydrolyzed to the corresponding benzoic acid. This can be achieved through various methods, such as reaction with a strong base followed by acidification, or by forming a Grignard reagent and reacting it with carbon dioxide.

Comparison of Synthesis Routes

| Feature | Permanganate Oxidation | Benzylic Bromination & Hydrolysis |

| Number of Steps | One | Two |

| Reagents | KMnO₄, Pyridine | NBS, Radical Initiator; Reagents for Hydrolysis |

| Selectivity Control | Stoichiometry of KMnO₄ is crucial | Selective bromination with NBS is generally high |

| Potential Side Reactions | Over-oxidation to dicarboxylic acid | Di-bromination, aromatic bromination (minor with NBS) |

| Overall Yield | Moderate (e.g., 29%) | Potentially higher, but requires two steps |

| Purification | Column chromatography often required | Purification may be needed at each step |

Proposed Experimental Workflow for Alternative Route

Caption: Proposed two-step alternative synthesis workflow.

Conclusion

The synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene is most directly achieved through selective oxidation with potassium permanganate. Careful control of the reaction conditions, particularly the stoichiometry of the oxidizing agent, is essential to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct. An alternative two-step route involving benzylic bromination with NBS followed by hydrolysis offers a potentially higher-yielding but more laborious approach. The choice of synthetic route will depend on factors such as the desired scale, purity requirements, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

In-Depth Technical Guide: 3-Bromo-5-methylbenzoic acid

CAS Number: 58530-13-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of targeted drug therapies.

Physicochemical and Spectroscopic Data

3-Bromo-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its bromine and methyl functional groups make it a versatile building block in organic synthesis, particularly for creating complex molecular architectures.[1]

Identity and Physical Properties

The fundamental identifiers and physical characteristics of 3-Bromo-5-methylbenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58530-13-5 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [2] |

| IUPAC Name | 3-bromo-5-methylbenzoic acid | [2] |

| Synonyms | 5-bromo-3-methylbenzoic acid, Benzoic acid, 3-bromo-5-methyl- | [2] |

| Appearance | White solid / white crystals | [2] |

| Melting Point | 178-179.5 °C | [1] |

| Density | 1.599 ± 0.06 g/cm³ (at 20°C) | [1] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR | (400 MHz, MeOD) δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [2] |

| LC-MS | m/z 212.9, 215 [M+H]⁺ | [2] |

Synthesis and Reactions

The compound is typically synthesized through the oxidation of a substituted toluene derivative. Its functional groups allow for a variety of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1]

Experimental Synthesis Protocol: Oxidation of 1-bromo-3,5-dimethylbenzene

This protocol describes a common laboratory-scale synthesis of 3-Bromo-5-methylbenzoic acid.

Materials:

-

1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)

-

Pyridine (133 mL)

-

Water (H₂O, 83 mL)

-

Potassium permanganate (KMnO₄, 25.6 g, 162 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Brine

Procedure:

-

A mixture of 1-bromo-3,5-dimethylbenzene, pyridine, and water is heated to 80°C in a suitable reaction vessel.[2]

-

Potassium permanganate is added to the heated solution in portions over a period of 45 minutes.[2]

-

After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.[2]

-

The hot solution is then filtered to remove manganese dioxide precipitate.

-

The filtrate is cooled and then acidified by the addition of concentrated hydrochloric acid.

-

The resulting aqueous solution is extracted multiple times with Ethyl Acetate.

-

The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[2]

-

The solvent is removed by evaporation under reduced pressure (in vacuo).

-

The crude residue is purified by column chromatography to yield 3-Bromo-5-methylbenzoic acid as a white solid.[2]

Key Reactions: Suzuki-Miyaura Coupling

3-Bromo-5-methylbenzoic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This reaction is fundamental to its utility in drug development for constructing biaryl structures, which are common motifs in biologically active molecules.

Applications in Drug Discovery and Development

The primary application of 3-Bromo-5-methylbenzoic acid is as a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.

Intermediate for VEGFR-2 Inhibitors

A significant application is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, tumors exploit this pathway to secure a blood supply for growth and metastasis. By inhibiting VEGFR-2, the angiogenic signaling cascade can be disrupted, thereby impeding tumor progression. 3-Bromo-5-methylbenzoic acid serves as a precursor for constructing the core scaffolds of these inhibitor molecules.[4]

Other Applications

Beyond oncology, this compound is a valuable intermediate for:

-

Agrochemicals: Used in the development of active ingredients for crop protection products.[1]

-

Medicinal Chemistry: Employed in designing drug candidates that target central nervous system (CNS) disorders and inflammation.[1]

-

Specialty Polymers: Utilized in the preparation of specialized polymers.[1]

Safety and Handling

Proper handling of 3-Bromo-5-methylbenzoic acid is essential due to its toxicological profile.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), the compound is classified as follows:

| Hazard Class | GHS Code | Signal Word | Description |

| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Warning | Very toxic to aquatic life |

Source:[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment.

References

3-Bromo-5-methylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core molecular information for 3-Bromo-5-methylbenzoic acid.

Quantitative Molecular Data

The essential molecular details of 3-Bromo-5-methylbenzoic acid are summarized below. This data is foundational for all further experimental and computational work.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[1][2][3] |

| Molecular Weight | 215.04 g/mol [1][2][3] |

| Monoisotopic Mass | 213.96294 Da[2] |

Compound Identification

The following diagram illustrates the direct relationship between the compound and its primary molecular identifiers.

Caption: Relationship between compound name and its molecular properties.

Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental molecular weight and formula for 3-Bromo-5-methylbenzoic acid. As this pertains to intrinsic chemical properties, detailed experimental protocols for synthesis or analysis and diagrams of biological signaling pathways are not applicable to this specific topic.

References

An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid

This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its molecular structure, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-bromo-5-methylbenzoic acid [1]. Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

The molecular formula for 3-Bromo-5-methylbenzoic acid is C₈H₇BrO₂[2][3]. Other key identifiers include its CAS Number, 58530-13-5, and its canonical SMILES representation, CC1=CC(=CC(=C1)Br)C(=O)O[1][3].

Physicochemical Properties

A summary of the key quantitative data for 3-Bromo-5-methylbenzoic acid is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 215.04 g/mol | [1][3] |

| Melting Point | 178-179.5 °C | [2] |

| Density | 1.599 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| CAS Number | 58530-13-5 | [1][3] |

Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzoic Acid

The following protocol details a common method for the synthesis of 3-Bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene[4][5].

Materials:

-

1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)

-

Pyridine (133 mL)

-

Water (83 mL)

-

Potassium permanganate (KMnO₄) (25.6 g, 162 mmol)

-

Concentrated hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C[4][5].

-

Potassium permanganate (25.6 g, 162 mmol) is added in portions over a period of 45 minutes[4][5].

-

The reaction mixture is heated at 80°C for an additional 1.5 hours after the addition is complete[4][5].

-

The hot solution is filtered. The resulting filtrate is then acidified with concentrated hydrochloric acid[4].

-

The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate[4].

-

The solvent is removed by evaporation in vacuo.

-

The crude residue is purified by column chromatography using a solvent system of dichloromethane and methanol (ranging from 80:1 to 40:1) to yield 3-bromo-5-methylbenzoic acid as a white solid[4].

Yield: 5.2 g (29%)[4].

Molecular Structure and Connectivity

The structural arrangement of atoms and functional groups in 3-Bromo-5-methylbenzoic acid is crucial for its reactivity and application in synthesis. The following diagram illustrates the connectivity of the molecule.

Caption: Connectivity diagram of 3-Bromo-5-methylbenzoic acid.

References

- 1. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-methylbenzoic acid [myskinrecipes.com]

- 3. 58530-13-5|3-Bromo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]

- 5. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Bromo-5-methylbenzoic Acid: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-methylbenzoic acid, targeting researchers, scientists, and professionals in drug development. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these techniques.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-Bromo-5-methylbenzoic acid. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data of 3-Bromo-5-methylbenzoic acid

Two sets of ¹H NMR data were found for 3-Bromo-5-methylbenzoic acid in different deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicity of 3-Bromo-5-methylbenzoic acid

| Solvent | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Methanol-d₄ (MeOD) | 7.91 | Singlet | 1H | Aromatic H |

| 7.79 | Singlet | 1H | Aromatic H | |

| 7.57 | Singlet | 1H | Aromatic H | |

| 2.38 | Singlet | 3H | -CH₃ | |

| Chloroform-d (CDCl₃) | 8.05 | Singlet | 1H | Aromatic H |

| 7.85-7.84 | Multiplet | 1H | Aromatic H | |

| 7.58 | Singlet | 1H | Aromatic H | |

| 2.40 | Singlet | 3H | -CH₃ |

¹³C NMR Data of 3-Bromo-5-methylbenzoic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note: Experimental IR data for 3-Bromo-5-methylbenzoic acid was not found. The following table provides the characteristic IR absorption bands for a closely related compound, 3-Bromobenzoic acid , which can be used as a reference to predict the spectrum of 3-Bromo-5-methylbenzoic acid. The presence of a methyl group in 3-Bromo-5-methylbenzoic acid would likely introduce additional C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands of 3-Bromobenzoic Acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710 - 1680 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 |

| Carbon-Bromine (-C-Br) | C-Br Stretch | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Table 3: Mass Spectrometry Data for 3-Bromo-5-methylbenzoic acid

| Ion | m/z Value | Assignment |

| [M+H]⁺ | 212.9, 215 | Protonated molecule (presence of Br isotopes) |

The presence of two peaks for the protonated molecule with a difference of 2 m/z units is characteristic of a compound containing a single bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

This section details the methodologies for the spectroscopic techniques cited.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 3-Bromo-5-methylbenzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (for solid samples)

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration of about 10-100 µg/mL.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural elucidation.

Caption: A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Introduction: 3-Bromo-5-methylbenzoic acid (CAS No: 58530-13-5) is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group, makes it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in medicinal chemistry, particularly as a precursor for kinase inhibitors.

Physical and Chemical Properties

3-Bromo-5-methylbenzoic acid is a white solid at room temperature.[1][2] Its core physicochemical properties are summarized below, providing essential data for experimental design and safety considerations.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-5-methylbenzoic acid | [3] |

| Synonyms | 5-bromo-3-methylbenzoic acid | [3] |

| CAS Number | 58530-13-5 | [3] |

| Molecular Formula | C₈H₇BrO₂ | [1][3][4] |

| Molecular Weight | 215.04 g/mol | [1][3] |

| Appearance | White solid | [1][2] |

| Melting Point | 178-179.5 °C | [2][4] |

| Boiling Point | 320.3 ± 30.0 °C (Predicted) | [2] |

| Density | 1.599 ± 0.06 g/cm³ (at 20°C) | [2][4] |

| pKa | ~3.8 (Estimated) | |

| Storage | Store at room temperature, sealed in a dry environment. | [2][4] |

Table 2: Solubility Data

| Solvent | Solubility | Inferred From |

| Water | Insoluble | Extraction protocols[1][2] |

| Ethanol | Soluble | Data for 2-amino-3-bromo-5-methylbenzoic acid[5] |

| Ethers (e.g., Diethyl Ether) | Soluble | Data for 2-amino-3-bromo-5-methylbenzoic acid[5] |

| Chlorinated Hydrocarbons (e.g., Dichloromethane) | Soluble | Data for 2-amino-3-bromo-5-methylbenzoic acid[5] |

| Ethyl Acetate (EtOAc) | Soluble | Extraction protocols[1][2] |

Spectral Data

Spectral analysis is critical for the identification and characterization of 3-Bromo-5-methylbenzoic acid. While experimental ¹³C NMR and detailed IR spectra for this specific compound are not widely published, representative data from its ¹H NMR and mass spectrum, along with comparative data from structurally similar compounds, are provided below.

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) | [1] |

| ¹H NMR (400 MHz, MeOD) | δ (ppm): 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [1][2] |

| LC-MS | m/z: 212.9, 215.0 [M-H]⁻ or [M+H]⁺ (Isotopic pattern for Br) | [1][2] |

| ¹³C NMR | No experimental data found. Predicted shifts based on substituted benzoic acids would include a carboxylic carbon (~170 ppm), four aromatic carbons (120-140 ppm), and one methyl carbon (~21 ppm). | |

| FTIR | No experimental data found. Expected characteristic peaks would include a broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a C-Br stretch in the fingerprint region. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3-Bromo-5-methylbenzoic acid and a representative cross-coupling reaction, illustrating its utility as a synthetic intermediate.

Synthesis of 3-Bromo-5-methylbenzoic Acid

The most common laboratory synthesis involves the oxidation of a methyl group on a substituted toluene precursor.

Reaction Scheme: Oxidation of 1-bromo-3,5-dimethylbenzene to 3-bromo-5-methylbenzoic acid.

Methodology: This protocol is adapted from established literature procedures.[1][2]

-

Reaction Setup: In a round-bottom flask, 1-bromo-3,5-dimethylbenzene (1.0 eq, e.g., 15 g, 81 mmol) is dissolved in a mixture of pyridine (133 mL) and water (83 mL).

-

Heating: The mixture is heated to 80°C with stirring.

-

Oxidant Addition: Potassium permanganate (KMnO₄) (2.0 eq, e.g., 25.6 g, 162 mmol) is added in portions over a period of 45 minutes to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.

-

Workup (Filtration): The hot solution is filtered (e.g., through Celite) to remove the manganese dioxide (MnO₂) byproduct.

-

Workup (Acidification): The filtrate is cooled and then acidified to a low pH with concentrated hydrochloric acid (HCl), which protonates the carboxylate salt, causing the desired product to precipitate.

-

Workup (Extraction): The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude solid can be further purified by column chromatography (e.g., using a dichloromethane:methanol gradient) or recrystallization to yield 3-bromo-5-methylbenzoic acid as a white solid.

Reactivity: Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a foundational reaction for building more complex molecules in drug discovery.

Reaction Scheme: Palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-5-methylbenzoic acid with an arylboronic acid.

Methodology: This is a general protocol adapted from procedures for the Suzuki coupling of 3-bromobenzoic acid.[4]

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk flask), combine 3-bromo-5-methylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup (Quenching): Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup (Extraction): Acidify the aqueous layer to protonate the carboxylic acid, then extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Drug Development

3-Bromo-5-methylbenzoic acid is a key intermediate in the synthesis of complex organic molecules for medicinal chemistry. Its primary value lies in its use as a scaffold for developing kinase inhibitors, which are a major class of therapeutics, particularly in oncology.

Precursor to VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, tumors exploit this pathway to ensure a blood supply, which is necessary for their growth and metastasis. Inhibiting the VEGFR-2 signaling pathway is therefore a key anti-cancer strategy.

The VEGFR-2 signaling cascade is initiated when the VEGF ligand binds to the extracellular domain of the receptor, causing it to dimerize. This dimerization activates the intracellular kinase domain through autophosphorylation of specific tyrosine residues. These phosphorylated sites then act as docking stations for various signaling proteins, triggering multiple downstream pathways that ultimately lead to cell proliferation, migration, and survival.

Many small-molecule VEGFR-2 inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking all downstream signaling. 3-Bromo-5-methylbenzoic acid can be elaborated through reactions like the Suzuki coupling and subsequent amide bond formation to create complex molecules that fit into this ATP-binding pocket, forming the core structure of potent and selective inhibitors.

Safety and Handling

3-Bromo-5-methylbenzoic acid is classified as toxic if swallowed and very toxic to aquatic life.[3] Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion

3-Bromo-5-methylbenzoic acid is a versatile and valuable building block for chemical synthesis. Its well-defined physical properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an important intermediate for researchers in organic chemistry and drug discovery. Its role as a precursor to potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway, underscores its significance in the development of modern therapeutics. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

References

Commercial Suppliers and Technical Data for 3-Bromo-5-methylbenzoic Acid: A Guide for Researchers

This technical guide provides a detailed overview of commercial suppliers for 3-Bromo-5-methylbenzoic acid (CAS No. 58530-13-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative look at available products and insights into its synthesis and applications.

Properties and Applications

3-Bromo-5-methylbenzoic acid is a valuable building block in organic synthesis. Its functional groups are conducive to further chemical modifications, making it a versatile reagent for constructing complex organic molecules.[1] It is frequently used in cross-coupling reactions to form carbon-carbon bonds and is instrumental in developing active pharmaceutical ingredients (APIs), particularly for drug candidates targeting central nervous system disorders and inflammation.[1][2] The compound also finds use in the preparation of specialty polymers and in the agrochemical industry for creating active ingredients in crop protection products.[1]

A related compound, methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5), also serves as a critical intermediate in the pharmaceutical and fine chemical synthesis sectors.[2] The manufacturing of 3-Bromo-5-methylbenzoic acid is crucial for the synthesis of advanced pharmaceutical compounds, such as VEGFR-2 inhibitors used in cancer therapy.[3]

Commercial Supplier Data

The following table summarizes data from various commercial suppliers of 3-Bromo-5-methylbenzoic acid. Purity levels and pricing can vary, and it is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA).[3]

| Supplier Name | Purity | Pricing | Notes |

| Sigma-Aldrich (AldrichCPR) | Data not collected by supplier | $197.00 / 100mg | Sold as-is for early discovery research; buyer is responsible for confirming identity and purity. |

| Oakwood Chemical | 98% | $10.00 / 250mg, $22.00 / 1g, $66.00 / 5g | Melting point: 182-185°C.[4] |

| Ouhuang Engineering Materials (Hubei) Co., Ltd. | 99.93% | $30.00 - $100.00 / kg | - |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | $10.00 / kg | - |

| Changzhou Anxuan Chemical Co., Ltd. | 98% | Price not listed | - |

| MySkinRecipes | 98% | ฿144.00 / 1g, ฿900.00 / 5g, ฿4,320.00 / 25g | Melting point: 178-179.5℃.[1] |

Other identified suppliers include Shijiazhuang Sdyano Fine Chemical Co., Ltd., Accela ChemBio Co.,Ltd., Shanghai Harvest Chemical Industrial Co., Ltd., and Shanghai Hanhong Scientific Co.,Ltd.[5]

Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzoic acid

A common synthetic route to 3-Bromo-5-methylbenzoic acid involves the oxidation of 1-bromo-3,5-dimethylbenzene.[3] The following is a representative experimental protocol:

Materials:

-

1-bromo-3,5-dimethylbenzene

-

Pyridine

-

Water (H₂O)

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C.[5][6]

-

Potassium permanganate (25.6 g, 162 mmol) is added in portions over a period of 45 minutes.[5][6]

-

The reaction mixture is heated at 80°C for an additional 1.5 hours after the addition is complete.[5][6]

-

The filtrate is acidified with concentrated hydrochloric acid.[5][6]

-

The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over sodium sulfate.[5][6]

-

The resulting residue is purified by column chromatography (CH₂Cl₂:MeOH, 80:1 to 40:1) to yield 3-bromo-5-methylbenzoic acid as a white solid.[5][6]

This procedure has a reported yield of 29%.[5][6] An alternative method using potassium permanganate in acetone and water at reflux for one hour has been reported to yield 60%.[6]

Logical Workflow for Procurement and Use

The process of acquiring and utilizing 3-Bromo-5-methylbenzoic acid for research purposes can be visualized as a logical workflow. This ensures that all necessary steps, from supplier vetting to experimental application, are systematically followed.

References

Purity Analysis of Commercial 3-Bromo-5-methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 3-Bromo-5-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the consistency of reactions, the quality of active pharmaceutical ingredients (APIs), and the overall safety and efficacy of the final drug product. This document outlines detailed experimental protocols, potential impurities, and data interpretation strategies.

Introduction

3-Bromo-5-methylbenzoic acid is a crucial building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts. Therefore, rigorous purity analysis is an indispensable step in the quality control of this raw material. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of 3-Bromo-5-methylbenzoic acid.

Potential Impurities in Commercial 3-Bromo-5-methylbenzoic Acid

The impurity profile of commercial 3-Bromo-5-methylbenzoic acid is largely dependent on its synthetic route. A common method for its synthesis involves the oxidation of 1-bromo-3,5-dimethylbenzene.[1][2] Based on this, potential impurities may include:

-

Starting Material: Residual 1-bromo-3,5-dimethylbenzene.

-

Intermediates: Incompletely oxidized intermediates.

-

Over-oxidation Products: Isophthalic acid derivatives.

-

Isomers: Other brominated or methylated benzoic acid isomers.

-

Residual Solvents: Solvents used in the synthesis and purification processes.

Analytical Methodologies and Experimental Protocols

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like 3-Bromo-5-methylbenzoic acid. A reverse-phase method is typically employed.

Experimental Protocol (Adapted from similar bromobenzoic acid analyses) [3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute impurities with different polarities. A suggested gradient is 5% to 95% Solvent B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 3-Bromo-5-methylbenzoic acid sample.

-

Dissolve in 10 mL of a 50:50 mixture of Solvent A and Solvent B to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of benzoic acids, a derivatization step is often necessary to convert the analyte into a more volatile form.

Experimental Protocol (Adapted from methods for similar compounds) [4]

-

Derivatization (Methylation):

-

Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., methanol).

-

Add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for 10-15 minutes.

-

Quench the excess reagent with a few drops of acetic acid.

-

-

GC-MS Conditions:

-

Instrumentation: A standard GC-MS system.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 50-400.

-

-

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Verification and Purity Estimation

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified internal standard.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-Bromo-5-methylbenzoic acid sample.

-

Dissolve in a suitable deuterated solvent (e.g., Methanol-d4, MeOD).

-

Transfer the solution to an NMR tube.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard ¹H pulse sequence.

-

Number of Scans: 16 or 32 for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for quantitative analysis.

-

-

Data Analysis:

-

The ¹H NMR spectrum of pure 3-Bromo-5-methylbenzoic acid in MeOD is expected to show signals around δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), and 2.38 (s, 3H).[1][2]

-

The presence of impurity peaks can be identified and their integration relative to the main compound's peaks can provide a semi-quantitative estimate of their levels. For quantitative analysis, a certified internal standard with a known concentration should be used.

-

Data Presentation

The quantitative data from the different analytical techniques should be summarized for easy comparison.

| Analytical Technique | Parameter | Typical Specification |

| HPLC | Purity (Area %) | ≥ 98% |

| Individual Impurity | ≤ 0.5% | |

| Total Impurities | ≤ 2.0% | |

| GC-MS | Residual Solvents | As per ICH guidelines |

| Starting Material | Not Detected | |

| ¹H NMR | Structural Confirmation | Conforms to structure |

| Purity (qNMR) | ≥ 98% (by weight) |

Note: These are typical specifications and may vary between suppliers. Commercial offerings with purities of 98% and 99.93% have been noted.[2]

Visualizations

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of commercial 3-Bromo-5-methylbenzoic acid.

Caption: A logical workflow for the purity analysis of 3-Bromo-5-methylbenzoic acid.

Decision Pathway for Method Selection

The choice of analytical method is often guided by the specific information required.

Caption: Decision pathway for selecting an analytical method.

Conclusion

The purity of 3-Bromo-5-methylbenzoic acid is a critical parameter that directly impacts its suitability for pharmaceutical manufacturing. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach to its quality control. The methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Bromo-5-methylbenzoic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols. While a definitive historical account of its initial discovery remains elusive in readily available literature, this guide presents the most prominent and referenced synthetic routes, offering detailed experimental procedures. The information is structured to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

3-Bromo-5-methylbenzoic acid, with the CAS number 58530-13-5, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a methyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical modifications, rendering it a valuable precursor in the construction of more complex organic molecules.[1] It is particularly noted for its use in cross-coupling reactions to form new carbon-carbon bonds, a critical step in the development of active ingredients for crop protection and in medicinal chemistry for designing drug candidates targeting central nervous system disorders and inflammation.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-Bromo-5-methylbenzoic acid is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.048 g/mol | [1] |

| Melting Point | 178-179.5 °C | [1] |

| Density | 1.599 ± 0.06 g/cm³ (at 20 °C) | [1] |

| pKa | Data not available in searched literature | |

| Water Solubility | Data not available in searched literature |

Table 2: Spectroscopic Data

| Spectrum Type | Peak Assignments | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) | [3] |

| ¹H NMR (400 MHz, MeOD) | δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | [3] |

| ¹³C NMR | Specific data with assignments not available in searched literature. Predicted shifts for substituted benzoic acids are complex and depend on the specific substitution pattern. | [4] |

| Infrared (IR) | Specific spectrum for 3-Bromo-5-methylbenzoic acid not available. However, characteristic peaks for a substituted benzoic acid include: a broad O-H stretch (~3300-2500 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and a C-Br stretch (<800 cm⁻¹). | [5] |

Synthesis of 3-Bromo-5-methylbenzoic Acid

While the historical first synthesis of 3-Bromo-5-methylbenzoic acid could not be definitively identified from the available literature, several modern and well-established synthetic routes have been reported. The most common and frequently cited method involves the oxidation of a substituted toluene derivative.

Experimental Protocol: Oxidation of 1-bromo-3,5-dimethylbenzene

This method utilizes the strong oxidizing agent potassium permanganate to convert one of the methyl groups of 1-bromo-3,5-dimethylbenzene to a carboxylic acid.

Materials:

-

1-bromo-3,5-dimethylbenzene

-

Pyridine

-

Water (H₂O)

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure: [3]

-

A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol, 1.0 eq) in pyridine (133 mL) and water (83 mL) is heated to 80 °C.

-

Potassium permanganate (25.6 g, 162 mmol, 2.0 eq) is added in portions over a period of 45 minutes.

-

After the addition is complete, the reaction mixture is heated at 80 °C for an additional 1.5 hours.

-

The hot solution is then filtered to remove manganese dioxide.

-

The filtrate is acidified by the addition of concentrated hydrochloric acid.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation in vacuo.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (ranging from 80:1 to 40:1) as the eluent to afford 3-bromo-5-methylbenzoic acid.

Experimental Protocol: Oxidation of (3-bromo-5-methylphenyl)methanol

An alternative starting material for the synthesis is (3-bromo-5-methylphenyl)methanol, which is oxidized to the corresponding carboxylic acid.

Materials:

-

(3-bromo-5-methylphenyl)methanol

-

Acetone

-

Water (H₂O)

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (2N)

-

Saturated sodium bicarbonate solution

-

Ammonia

-

Celite

-

Diethyl ether

Procedure: [3]

-

A solution of potassium permanganate (39.3 g, 249 mmol) in water (600 mL) is added slowly to a solution of (3-bromo-5-methylphenyl)methanol (25.0 g, 124 mmol) in acetone (500 mL).

-

The mixture is heated at reflux for 60 minutes.

-

After cooling to room temperature, the mixture is acidified with 2N HCl (100 mL).

-

The brown precipitate that forms is dissolved by adding a saturated solution of sodium bicarbonate (100 mL).

-

Acetone is removed by evaporation in vacuo.

-

Ammonia (150 mL) is added to the mixture.

-

The mixture is filtered over Celite.

-

The filtrate is acidified with concentrated HCl.

-

The product is extracted with diethyl ether (3 x 150 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated in vacuo to yield 3-bromo-5-methylbenzoic acid.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-Bromo-5-methylbenzoic acid via the oxidation of a substituted toluene, as described in the experimental protocols.

Caption: A generalized workflow for the synthesis of 3-Bromo-5-methylbenzoic acid.

Conclusion

3-Bromo-5-methylbenzoic acid is a valuable synthetic intermediate with established routes for its preparation, primarily through the oxidation of appropriately substituted toluenes. This guide has provided detailed experimental protocols for its synthesis and compiled available physicochemical and spectroscopic data into a structured format for easy reference. While the historical origins of this compound's discovery are not readily apparent in modern databases, its continued use in research and development underscores its importance in contemporary organic chemistry. This document serves as a foundational resource for scientists and researchers engaged in work that utilizes this versatile chemical building block.

References

A Theoretical Investigation of 3-Bromo-5-methylbenzoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Theoretical Modeling

3-Bromo-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its specific substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity, intermolecular interactions, and potential biological activity. Understanding its three-dimensional structure, vibrational modes, and electronic landscape is crucial for applications in medicinal chemistry, materials science, and drug development.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, non-experimental route to elucidate these properties. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, spectroscopic signatures, and reactivity indices with a high degree of accuracy, offering insights that can guide and rationalize experimental work.

Computational Methodology and Protocols

The following section outlines a robust, standard protocol for the theoretical investigation of 3-Bromo-5-methylbenzoic acid, based on methodologies frequently applied to similar aromatic compounds.

Software and Computational Environment

The calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or the Schrödinger suite. Initial molecular structure building and visualization of results are often handled with programs like GaussView, Avogadro, or Maestro.

Geometry Optimization

The primary step is to find the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure.

-

Initial Structure: An initial 3D structure of 3-Bromo-5-methylbenzoic acid is built using standard bond lengths and angles. For the carboxylic acid group, both syn and anti conformations concerning the C-O-H dihedral angle should be considered to identify the global minimum.

-

Theoretical Level: Density Functional Theory (DFT) is the most common and reliable method for molecules of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is appropriate. This set provides a good description of the electron distribution and includes diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined tight convergence thresholds, ensuring a true energy minimum is reached.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Prediction of Spectra: The calculated harmonic frequencies can be correlated with experimental Infrared (IR) and Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental anharmonicity.

Electronic Property Analysis

From the optimized wavefunction, several key electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of chemical reactions and intermolecular interactions.

-

Global Reactivity Descriptors: Using the HOMO and LUMO energies, several descriptors that quantify chemical reactivity can be calculated based on Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO):

-

Ionization Potential (I)

-

Electron Affinity (A)

-

Chemical Hardness (η = (I - A) / 2)

-

Chemical Softness (S = 1 / 2η)

-

Electronegativity (χ = (I + A) / 2)

-

Electrophilicity Index (ω = μ² / 2η, where μ = -χ)

-

Data Presentation and Analysis

The results of the theoretical calculations are typically summarized in structured tables for clear interpretation and comparison with experimental data where available.

Disclaimer: The following tables are templates. A comprehensive search of scientific literature did not yield a specific computational study for 3-Bromo-5-methylbenzoic acid. Therefore, these tables do not contain calculated data but illustrate how the results of such a study would be presented.

Table 1: Optimized Geometrical Parameters (Illustrative)

This table would present the key bond lengths (in Ångströms) and bond angles (in degrees) for the optimized structure of 3-Bromo-5-methylbenzoic acid. These values could be compared to experimental X-ray crystallography data if available.

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Lengths | C-Br | Data not available |

| C-CH₃ | Data not available | |

| C=O | Data not available | |

| C-O | Data not available | |

| O-H | Data not available | |

| Bond Angles | C-C-Br | Data not available |

| C-C-CH₃ | Data not available | |

| C-C-COOH | Data not available | |

| O=C-O | Data not available |

Table 2: Calculated Vibrational Frequencies (Illustrative)

This table would list the most significant calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments (e.g., C=O stretch, O-H stretch). These would be compared against experimental IR or Raman spectra.

| Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| ν₁ | O-H stretch | Data not available | Data not available |

| ν₂ | C=O stretch | Data not available | Data not available |

| ν₃ | C-Br stretch | Data not available | Data not available |

| ν₄ | CH₃ rock | Data not available | Data not available |

Table 3: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)

This table summarizes the key electronic properties derived from the calculations.

| Property | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Table 4: Experimental Data for 3-Bromo-5-methylbenzoic acid

For context and potential validation of theoretical results, known experimental data is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | PubChem[1] |

| Molecular Weight | 215.04 g/mol | PubChem[1] |

| Melting Point | 178-179.5 °C | MySkinRecipes[2] |

| ¹H NMR (400 MHz, MeOD) | δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) | ChemicalBook[3] |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following have been generated using the DOT language.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the intrinsic properties of molecules like 3-Bromo-5-methylbenzoic acid. By employing Density Functional Theory, researchers can reliably predict its stable 3D structure, vibrational spectra, and electronic characteristics. This information is vital for predicting the molecule's behavior in various chemical environments, guiding synthetic efforts, and screening for potential applications in pharmacology and materials science. While a dedicated computational study on 3-Bromo-5-methylbenzoic acid is yet to be published, the well-established methodologies outlined in this guide provide a clear roadmap for any future investigations, ensuring a standardized and high-quality approach to its theoretical characterization.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-methylbenzoic Acid in the Synthesis of Novel VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the physiological process of forming new blood vessels. In the context of oncology, the VEGF/VEGFR-2 signaling pathway is frequently dysregulated, promoting tumor neovascularization, which is essential for tumor growth, invasion, and metastasis. Consequently, the inhibition of VEGFR-2 kinase activity has emerged as a cornerstone of modern anti-cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical efficacy.

The design and synthesis of novel VEGFR-2 inhibitors often involve the exploration of diverse chemical scaffolds that can effectively interact with the key amino acid residues in the kinase domain. The substituted benzamide moiety is a privileged scaffold in kinase inhibitor design, offering a versatile platform for establishing crucial hydrogen bonding and hydrophobic interactions. This document outlines the potential application of 3-Bromo-5-methylbenzoic acid as a key building block in the synthesis of a novel class of potent and selective VEGFR-2 inhibitors. While direct synthesis of VEGFR-2 inhibitors from 3-Bromo-5-methylbenzoic acid is not extensively documented in published literature, its structural motifs are present in computationally identified potential inhibitors. This application note provides a representative synthetic protocol and biological evaluation methods to guide researchers in exploring this chemical space.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1][2] Small molecule inhibitors are designed to block the ATP-binding site, thereby preventing autophosphorylation and halting the entire signaling cascade.

Experimental Protocols

The following protocols describe a representative synthesis of a hypothetical VEGFR-2 inhibitor, BM-VEGFRi-01 , starting from 3-Bromo-5-methylbenzoic acid. This workflow illustrates a common strategy for constructing benzamide-based kinase inhibitors.

Synthetic Workflow Overview

Step 1: Synthesis of 3-Bromo-5-methylbenzoyl chloride

This initial step activates the carboxylic acid for subsequent amide coupling.

Materials:

-

3-Bromo-5-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a stirred solution of 3-Bromo-5-methylbenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 3-Bromo-5-methylbenzoyl chloride is used in the next step without further purification.

Step 2: Amide Coupling to Synthesize BM-VEGFRi-01

This step involves the formation of the critical amide bond.

Materials:

-

3-Bromo-5-methylbenzoyl chloride

-

A suitable substituted aniline intermediate (e.g., 4-amino-N-methyl-2-(pyridin-4-yloxy)benzenesulfonamide)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the substituted aniline intermediate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add a solution of 3-Bromo-5-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, BM-VEGFRi-01 .

Biological Evaluation Protocols

In Vitro VEGFR-2 Kinase Assay

This assay determines the inhibitory potency of the synthesized compounds against the VEGFR-2 enzyme.[3][4]

Principle: The assay measures the inhibition of VEGFR-2 catalyzed phosphorylation of a substrate. The amount of ATP consumed is quantified using a luminescence-based assay (e.g., Kinase-Glo®), where the light signal is inversely proportional to the kinase activity.

Materials:

-

Recombinant human VEGFR-2 (GST-tagged)

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

96-well white plates

-

Luminescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted compounds to the wells of a 96-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and substrate.

-

Add the master mix to each well.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® MAX).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitors on the proliferation of endothelial cells, which is a downstream effect of VEGFR-2 signaling.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with the test compounds in the presence of VEGF. The inhibition of cell proliferation is measured using a colorimetric assay (e.g., MTT or WST-1).

Materials:

-

HUVECs

-

Cell culture medium

-

VEGF-A

-

Test compounds

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the cells with VEGF-A.

-

Incubate for 48-72 hours.

-

Add MTT or WST-1 reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of proliferation and determine the GI₅₀ (50% growth inhibition) value.

Data Presentation

The inhibitory activities of a hypothetical series of analogues are presented below to illustrate potential structure-activity relationships (SAR).

| Compound ID | R Group on Benzamide | VEGFR-2 IC₅₀ (nM) | HUVEC Proliferation GI₅₀ (nM) |

| BM-VEGFRi-01 | 3-bromo-5-methyl | 15 | 50 |

| BM-VEGFRi-02 | 3-chloro-5-methyl | 25 | 75 |

| BM-VEGFRi-03 | 3-fluoro-5-methyl | 30 | 80 |

| BM-VEGFRi-04 | 3,5-dimethyl | 150 | 300 |

| BM-VEGFRi-05 | 3-bromo | 40 | 120 |

| Sorafenib | (Reference) | 54[5] | 100 |

Conclusion

3-Bromo-5-methylbenzoic acid represents a promising, yet underexplored, starting material for the synthesis of novel VEGFR-2 inhibitors. The synthetic and biological evaluation protocols provided in this document offer a comprehensive framework for researchers to design and test new chemical entities based on the substituted benzamide scaffold. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The methyl group can contribute to favorable hydrophobic interactions within the kinase active site. The systematic evaluation of analogues derived from 3-Bromo-5-methylbenzoic acid could lead to the discovery of potent and selective VEGFR-2 inhibitors with potential for further development as anti-cancer therapeutics.

References

Application Notes and Protocols: 3-Bromo-5-methylbenzoic Acid in Agrochemical Synthesis

Introduction

3-Bromo-5-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its chemical structure, featuring a bromine atom, a carboxylic acid group, and a methyl group on a benzene ring, offers multiple reactive sites for constructing novel active ingredients in the agrochemical sector. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable intermediate in the development of new herbicides, fungicides, and insecticides.[2] This document provides detailed application notes on its use in the synthesis of a representative herbicidal benzanilide, along with experimental protocols for the synthesis of the parent compound and its derivatization.

Application in Herbicide Synthesis: A Representative Example